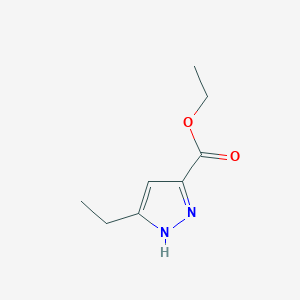![molecular formula C21H19F4N2O4PS2 B3041264 O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate CAS No. 263897-31-0](/img/structure/B3041264.png)
O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(Trifluoromethyl)benzylamine, has been analyzed . The compound has a molecular weight of 175.15 and its structure includes a benzyl group attached to a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(Trifluoromethyl)benzylamine, include a density of 1.229 g/mL at 25 °C and a refractive index of n20/D 1.464 (lit.) .Scientific Research Applications
Antifungal Properties
Research on derivatives similar to the queried compound has shown significant antifungal properties. For example, a study on 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives demonstrated their effectiveness against fungi such as Aspergillus terreus and Aspergillus niger, suggesting potential antifungal applications (Jafar et al., 2017).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of similar pyrimidin derivatives. For example, Saloutin et al. (2000) explored the condensation of fluorinated esters and diketones to form pyrimidine derivatives, highlighting the versatility and reactivity of these compounds, which could be relevant for the compound (Saloutin et al., 2000).
Nuclear Magnetic Resonance (NMR) Studies
NMR studies on bicyclic thiophene derivatives have been conducted to understand their structural and electronic properties. Such studies, like those by Hirohashi et al. (1975, 1976), provide insights into the molecular geometry and electronic interactions in similar compounds, which is crucial for understanding the behavior and potential applications of the queried compound (Hirohashi et al., 1975), (Hirohashi et al., 1976).
Antitumor Activity
Studies have also evaluated the antitumor activity of pyrimidine derivatives. Meng et al. (2019) synthesized and evaluated various pyrimidine derivatives, finding some with moderate to potent antitumor activity, indicating potential applications in cancer therapy (Meng et al., 2019).
Nonlinear Optical (NLO) Properties
Hussain et al. (2020) conducted a study on the NLO properties of thiopyrimidine derivatives, revealing their potential in optoelectronic and photophysical applications. Such findings suggest that the compound may also have NLO applications (Hussain et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[5-(4-fluorophenoxy)-6-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N2O4PS2/c1-13-18(30-17-10-8-16(22)9-11-17)19(31-32(33,28-2)29-3)27-20(26-13)34-12-14-4-6-15(7-5-14)21(23,24)25/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHOSFSNXFSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC2=CC=C(C=C2)C(F)(F)F)OP(=S)(OC)OC)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N2O4PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile](/img/structure/B3041182.png)
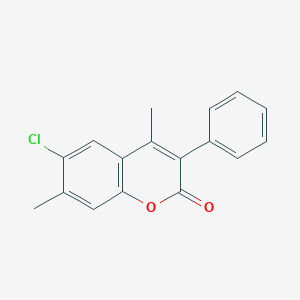




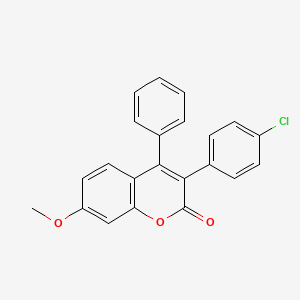
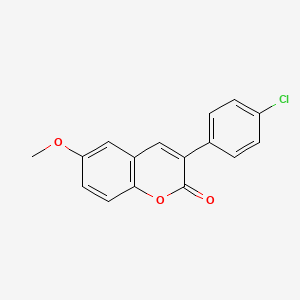


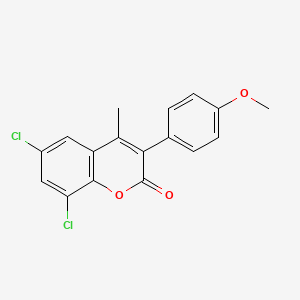
![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)
